(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Description
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Properties
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-5-3-4-6-13-9/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZZVGJJPAMZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-2-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features both pyrrolidine and piperidine rings, which contribute to its unique chemical properties. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 238.32 g/mol |
| CAS Number | 2098082-70-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's hydroxyl and ethoxy groups facilitate binding to these targets, modulating their activity. This interaction is crucial for its potential therapeutic effects, particularly in neurological disorders.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit significant neuropharmacological effects. For example, studies on related piperidine derivatives have shown:
- Dopamine Receptor Modulation : Compounds that interact with dopamine receptors can influence mood and cognitive functions, making them potential candidates for treating conditions like ADHD and depression .
2. Antioxidant Activity
The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders.
Study 1: Neuroprotective Effects
A study exploring the neuroprotective effects of similar compounds found that they could reduce neuronal apoptosis in models of oxidative stress. This suggests that this compound may have protective properties against neurodegeneration.
Study 2: Enzyme Inhibition
Research on enzyme inhibition has shown that related compounds can inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease. If this compound exhibits similar activity, it could be valuable in developing AChE inhibitors.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound | Biological Activity |
|---|---|
| (3-Hydroxy-4-methoxypyrrolidin-1-yl)(piperidin-3-yl)methanone | Moderate AChE inhibition |
| (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone | Potential neuroprotective effects |
| This compound | Promising candidate for neurological disorders |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
